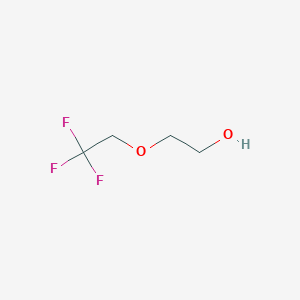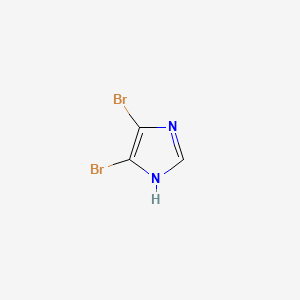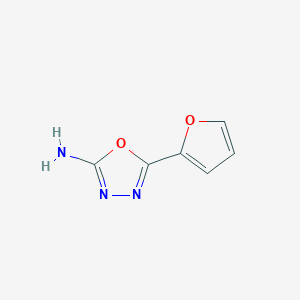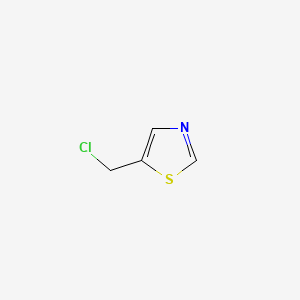
2-(2,2,2-Trifluoroethoxy)ethanol
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethoxy)ethanol is a chemical compound with the molecular formula C4H7F3O2 . It is related to ethanol, but the hydrogen atoms on the second carbon are replaced by fluorine atoms .
Synthesis Analysis
The synthesis of 2-(2,2,2-Trifluoroethoxy)ethanol involves several steps. One method involves the reaction of 2-(2,2,2-Trifluoroethoxy)phenol with ethylene carbonate in the presence of an alkali and an organic solvent .Molecular Structure Analysis
The molecular structure of 2-(2,2,2-Trifluoroethoxy)ethanol consists of a two-carbon chain with an alcohol (OH) group on one end and a trifluoroethoxy group on the other .Physical And Chemical Properties Analysis
2-(2,2,2-Trifluoroethoxy)ethanol is a liquid at room temperature with a density of 1.3±0.1 g/cm3. It has a boiling point of 133.4±35.0 °C at 760 mmHg and a vapor pressure of 3.7±0.5 mmHg at 25°C .Applications De Recherche Scientifique
Specialized Solvent in Organic Chemistry
2-(2,2,2-Trifluoroethoxy)ethanol is used as a specialized solvent in organic chemistry . It can be used to dissolve a wide range of organic compounds, making it a valuable tool in chemical synthesis and purification processes .
Oxidations of Sulfur Compounds
This compound is effective in conducting oxidations of sulfur compounds using hydrogen peroxide . This makes it useful in various chemical reactions where sulfur oxidation is required .
Inhibition of Alcohol Dehydrogenase
2-(2,2,2-Trifluoroethoxy)ethanol competitively inhibits alcohol dehydrogenase . This property could be useful in studying the metabolism of alcohols and the enzymatic processes involved .
Biochemical for Proteomics Research
It is also used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in various ways to study protein structure and function .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used as a specialized solvent in organic chemistry .
Mode of Action
It is used as a source of the trifluoroethoxy group for various chemical reactions . The compound’s interaction with its targets and any resulting changes are subject to the specific chemical reactions it is involved in .
Result of Action
As a solvent, it is likely to facilitate chemical reactions and contribute to the synthesis of various compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,2,2-Trifluoroethoxy)ethanol. For instance, it is recommended to be stored in a dry room at normal temperature . The specific influence of environmental factors would depend on the nature of the chemical reactions it is involved in .
Propriétés
IUPAC Name |
2-(2,2,2-trifluoroethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)3-9-2-1-8/h8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBLSBRWIWIOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292336 | |
| Record name | 2-(2,2,2-trifluoroethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)ethanol | |
CAS RN |
2358-54-5 | |
| Record name | 2358-54-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,2,2-trifluoroethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2,2-trifluoroethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can fluorine chemical shifts tell us about the behavior of 2-(2,2,2-Trifluoroethoxy)ethanol in aqueous solutions?
A1: Fluorine chemical shifts are highly sensitive to the local environment of the fluorine atoms within a molecule. The research paper [] utilizes this sensitivity to investigate the behavior of 2-(2,2,2-Trifluoroethoxy)ethanol in water. By analyzing the fluorine chemical shifts, the researchers gain insights into the compound's interactions with water molecules. Specifically, the study reveals details about the hydrogen bonding patterns and the formation of distinct microenvironments within the solution. This information is crucial for understanding the compound's solubility, self-association, and potential interactions with other molecules in aqueous environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)




